molecular formula C9H12NO2+ B1588657 1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide CAS No. 52768-23-7

1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide

Cat. No. B1588657
CAS RN: 52768-23-7
M. Wt: 166.2 g/mol
InChI Key: MBFUSGLXKQWVDW-UHFFFAOYSA-O
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Description

1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is a potentially useful heterocyclic, aromatic organic compound . It has a molecular weight of 246.1 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is 1S/C9H11NO2.BrH/c11-8-3-6-1-2-10-5-7 (6)4-9 (8)12;/h3-4,10-12H,1-2,5H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is a powder at room temperature . Its melting point is 256-257°C .

Scientific Research Applications

Antiglioma Activity

1,2,3,4-tetrahydroisoquinoline derivatives, including 1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide, have shown promise in cancer treatment, particularly against gliomas. Mohler et al. (2006) discovered that these derivatives selectively inhibited the growth of C6 glioma cells while sparing normal astrocytes. This finding suggests potential clinical utility in treating human gliomas and other tumor types (Mohler et al., 2006).

Metabolic Studies

The metabolic pathways of these compounds in rats have been explored to understand their pharmacokinetics better. Wang et al. (2007) identified various phase I and phase II metabolites of a 1,2,3,4-tetrahydroisoquinoline derivative in rats, highlighting the extensive metabolism of these compounds (Wang et al., 2007).

Neurotoxicity and Neuroprotection

Peana et al. (2019) reviewed the dual nature of tetrahydroisoquinolines, noting their potential neurotoxic and neuroprotective effects. This review highlighted the importance of metabolism in determining the biological actions of these compounds, with some derivatives showing promise in neuroprotection and potential applications in treating neurodegenerative diseases (Peana et al., 2019).

Antifungal and Contraceptive Activities

Li Rong-mei (2006) synthesized novel tetrahydroisoquinolines demonstrating both antifungal and contraceptive activities. This research provided precursor structures for developing new contraceptives with added antifungal benefits (Li Rong-mei, 2006).

Analgesic and Anti-Inflammatory Effects

Rakhmanova et al. (2022) studied a 1,2,3,4-tetrahydroisoquinoline derivative for its analgesic and anti-inflammatory properties. This compound demonstrated significant effects, suggesting potential medical applications as a non-narcotic analgesic (Rakhmanova et al., 2022).

Uptake and Storage by Peripheral Sympathetic Nerve

Cohen et al. (1972) explored the uptake and storage of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline by sympathetic nerves in rats, providing insights into its sympathomimetric properties and potential implications for similar compounds formed in vivo (Cohen et al., 1972).

Synthesis and Applications in Catalysis and Natural Products

Liu et al. (2015) reviewed novel catalytic strategies for synthesizing 1,2,3,4-tetrahydroisoquinoline and its derivatives, emphasizing their applications in asymmetric catalysis and the total synthesis of alkaloid natural products (Liu et al., 2015).

Toxicity and Anesthetic Activity

Azamatov et al. (2023) evaluated the local anesthetic activity and acute toxicity of various 1,2,3,4-tetrahydroisoquinoline derivatives. The study revealed significant local anesthetic effects, with variations in toxicity and pharmacokinetics, highlighting the potential for future drug development (Azamatov et al., 2023).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.BrH/c11-8-3-6-1-2-10-5-7(6)4-9(8)12;/h3-4,10-12H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDAQUYUIYKBKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(C=C21)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide

CAS RN

52768-23-7
Record name 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52768-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide
Reactant of Route 2
1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide
Reactant of Route 3
1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide
Reactant of Route 4
1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide
Reactant of Route 5
1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide
Reactant of Route 6
1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide

Citations

For This Compound
9
Citations
M Mottinelli, M Sinreih, TL Rižner, MP Leese… - …, 2021 - Wiley Online Library
17β‐Hydroxysteroid dehydrogenases catalyse interconversion at the C17 position between oxidized and reduced forms of steroidal nuclear receptor ligands. The type 1 enzyme, …
M Berglund, MF Dalence-Guzmán, S Skogvall… - Bioorganic & medicinal …, 2008 - Elsevier
Capsazepine as well as its derivatives and analogues are general inhibitors of constriction of human small airways. From a systematic variation of the capsazepine structure, divided …
Number of citations: 25 www.sciencedirect.com
M Berglund, MF Dalence-Guzmán, S Skogvall… - Bioorganic & medicinal …, 2008 - Elsevier
Certain derivatives and analogues of capsazepine are potent in vitro inhibitors of bronchoconstriction in human small airways. During an investigation of the dependency of the potency …
Number of citations: 22 www.sciencedirect.com
M Berglund, S Skogvall, O Sterner - Bioorganic & medicinal chemistry, 2008 - Elsevier
Capsazepine as well as its derivatives and analogues are general inhibitors of constriction of human small airways. From a systematic variation of the capsazepine structure, divided …
Number of citations: 40 www.sciencedirect.com
S Skogvall, MF Dalence-Guzmán, M Berglund… - Pulmonary …, 2008 - Elsevier
BACKGROUND: Current drugs including beta-agonists have limited smooth muscle relaxant effects on human small airways. Yet this is a major site of obstruction in asthma and chronic …
Number of citations: 14 www.sciencedirect.com
CO Puentes - 2012 - core.ac.uk
Whereas numerous inhibitors of p-glycoprotein (ABCB1) are reported in the literature, 1–9 the number of available modulators of the breast cancer resistance protein (ABCG2) is very …
Number of citations: 2 core.ac.uk
S Galanie, CD Smolke - Microbial cell factories, 2015 - Springer
Background Protoberberine alkaloids are bioactive molecules abundant in plant preparations for traditional medicines. Yeast engineered to express biosynthetic pathways for …
Number of citations: 62 link.springer.com
S Galanie - 2015 - search.proquest.com
Natural products, organic molecules made by Nature, are the principal source of and inspiration for pharmaceuticals. Because of their complex regio-and stereo-chemistry, many natural …
Number of citations: 0 search.proquest.com
C Ochoa Puentes - 2013 - epub.uni-regensburg.de
Three different classes of selective ABCG2 modulator (BCRP, breast cancer resistance protein) derived from the lead structure tariquidar have been prepared in this thesis. In chapters …
Number of citations: 3 epub.uni-regensburg.de

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